molecular formula C17H15BrN2O2 B4578804 3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B4578804
M. Wt: 359.2 g/mol
InChI Key: ZYYZCRIAMIMDHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a related compound, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was synthesized through a multi-step process starting from 2,4-dimethylcarbolic acid, which was refluxed with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate underwent further transformations to yield the desired oxadiazole derivative (Rasool et al., 2016).

Molecular Structure Analysis

Chemical Reactions and Properties

Oxadiazole derivatives can participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide resulted in new compounds through a deoxygenative coupling reaction (Choi et al., 1982).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of substituents on the oxadiazole ring can significantly affect these properties, making them suitable for various applications.

Chemical Properties Analysis

Oxadiazole derivatives are known for their diverse chemical properties, including their potential biological activities. For instance, some oxadiazole derivatives have shown significant antibacterial and lipoxygenase inhibitory activities, highlighting their potential in medicinal chemistry (Rasool et al., 2016).

Scientific Research Applications

Corrosion Inhibition

2,5-Bis(n-methylphenyl)-1,3,4-oxadiazoles, including derivatives similar to the target compound, have been investigated for their inhibitory properties against corrosion and biocorrosion in brass within simulated cooling water systems. These studies found oxadiazole compounds to inhibit both cathodic and anodic reactions, indicating their potential as mixed-type corrosion inhibitors. The findings suggest that these compounds, including 3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole, could be valuable in protecting metal surfaces in industrial applications (Rochdi et al., 2014).

Material Science

Oxadiazole derivatives have been utilized in the development of new polymeric materials with enhanced properties. For example, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been prepared, exhibiting high thermal stability, solubility in various organic solvents, and potential applications in coatings due to their smooth, pinhole-free surface as observed in atomic force microscopy studies. These materials could find applications in electronics, aerospace, and other high-performance areas (Hamciuc et al., 2005).

Antibacterial Activity

1,3,4-Oxadiazole derivatives have shown significant potential in antibacterial applications. For instance, N'-substituted-2-(5-[(2,4-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-ylthio)acetohydrazides exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underlines the utility of oxadiazole compounds in developing new antibacterial agents, which could address the growing concern of antibiotic resistance (Rasool et al., 2016).

properties

IUPAC Name

3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-10-16-19-17(20-22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZCRIAMIMDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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